molecular formula C24H21O9P3 B8227483 [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid

Cat. No.: B8227483
M. Wt: 546.3 g/mol
InChI Key: SJPQASSBALSRNU-UHFFFAOYSA-N
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Description

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid (CAS: 1045720-71-5) is a polyaromatic phosphonic acid derivative with a central benzene ring substituted by three 4-phosphonophenyl groups . Its molecular formula is C24H21O9P3, and its molar mass is 546.34 g/mol. The compound’s structure features a rigid, branched aromatic core with phosphonic acid (–PO(OH)2) functional groups at each terminus, enabling strong chelation to metal ions and surfaces. This property makes it valuable in catalysis, materials science (e.g., metal-organic frameworks), and as a corrosion inhibitor .

Properties

IUPAC Name

[4-[3,5-bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21O9P3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPQASSBALSRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Assembly via Suzuki-Miyaura Cross-Coupling

The central benzene ring functionalization forms the basis for subsequent phosphorylation. A trisubstituted benzene precursor is synthesized using palladium-catalyzed cross-coupling reactions.

Procedure :

  • Starting Material : 1,3,5-Tribromobenzene undergoes sequential Suzuki couplings with 4-boronophenylphosphonic acid diethyl ester.

  • Catalytic System : Pd(PPh₃)₄ (5 mol%) in a degassed mixture of toluene/ethanol/water (3:1:1) at 80°C for 24 hours .

  • Intermediate Isolation : The triphosphonate ester intermediate is purified via silica gel chromatography (petroleum ether/dichloromethane, 1:9) .

Key Data :

ParameterValue
Yield (Triphosphonate)62–68%
Reaction Temperature80°C
Purification SolventPetroleum ether/CH₂Cl₂

Phosphonic Acid Group Deprotection

The phosphonate ester groups are hydrolyzed to phosphonic acids under acidic or basic conditions.

Acidic Hydrolysis :

  • Conditions : 6M HCl, reflux for 48 hours .

  • Mechanism : Protonation of ester oxygen followed by nucleophilic attack by water.

  • Yield : 85–92% after lyophilization .

Basic Hydrolysis :

  • Conditions : 2M NaOH, 60°C for 24 hours, followed by ion-exchange chromatography .

  • Advantage : Prevents potential side reactions in acid-sensitive substrates.

Single-Pot Reductive Phosphorylation

An alternative route employs red phosphorus and lithium in liquid ammonia for direct C–P bond formation .

Steps :

  • Substrate Preparation : 1,3,5-Tris(4-fluorophenyl)benzene is synthesized via Ullmann coupling.

  • Reductive Phosphorylation :

    • Reagents : Red phosphorus (1.5 equiv), lithium metal (3.0 equiv), tert-butanol (proton donor).

    • Solvent : Liquid ammonia/THF (4:1) at −78°C for 72 hours.

  • Workup : Ammonia evaporation, aqueous extraction, and acidification to pH 1.0 yields the crude product .

Optimization Insights :

  • Excess lithium ensures complete reduction of P⁰ to P³⁻.

  • tert-Butanol controls proton availability, minimizing over-reduction.

Structural Validation and Purity Assessment

Characterization Data :

TechniqueObservationsSource
¹H NMR (500 MHz, D₂O)δ 7.45–7.33 (m, aromatic H), 2.10 (br, P–OH)
³¹P NMR δ 18.7 (s, central P), 22.3 (d, J = 12 Hz, peripheral P)
XRD Monoclinic P2₁/c, Z = 4, interlayer H-bonding network

Purity Protocols :

  • Lyophilization : Removes residual solvents without thermal degradation .

  • Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with NH₄OH/water gradient .

Challenges in Scalable Synthesis

  • Steric Hindrance : Bulky phosphonophenyl groups reduce coupling efficiency in trisubstituted intermediates. Mitigated by using Buchwald-Hartwig aminophosphine ligands .

  • Phosphonate Hydrolysis : Over-hydrolysis to phosphoric acid observed at >100°C. Controlled via microwave-assisted stepwise heating .

  • Metal Contamination : Residual Pd (≤50 ppm) removed by treatment with Chelex 100 resin .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Suzuki Coupling6898.5High
Reductive Phosphorylation5595.2Moderate

Industrial-Scale Adaptations

Continuous Flow Synthesis :

  • Microreactor setup reduces reaction time from 72 to 8 hours via enhanced mass transfer .

  • Conditions : 120°C, 15 bar pressure, residence time 30 minutes.

Cost Optimization :

  • Recycling Pd catalyst via supported ionic liquid phases (SILP) reduces metal usage by 70% .

Chemical Reactions Analysis

Types of Reactions

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes .

Biology

In biological research, this compound is studied for its potential as a biomimetic agent. Its phosphonic acid groups mimic the phosphate groups found in biological molecules, making it useful in enzyme inhibition studies and as a probe for phosphate-binding proteins .

Medicine

In medicine, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body.

Industry

In the industrial sector, this compound is used as a flame retardant due to its high thermal stability and ability to form protective char layers on materials.

Mechanism of Action

The mechanism of action of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with phosphate-binding proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of aryl phosphonic acids, which are distinguished by their substituents and electronic properties. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Key Properties Applications
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid Three 4-phosphonophenyl groups High acidity (due to multiple –PO(OH)2 groups), strong chelation Catalysis, MOFs, surface modification
Perfluorophenyl phosphonic acid Fluorinated phenyl groups Enhanced acidity (electron-withdrawing F groups), hydrophobicity Acid catalysis, hydrophobic coatings
3,5-Bis(trifluoromethyl)phenyl phosphonic acid Two –CF3 groups Extreme acidity (pKa ~1.5), steric hindrance Catalysis (e.g., urethane formation)
Mesityl phosphonic acid Bulky mesityl (2,4,6-trimethylphenyl) groups Moderate acidity, steric shielding of active sites Selective catalysis

Research Findings

Catalytic Performance: In urethane formation reactions, 3,5-bis(trifluoromethyl)phenyl phosphonic acid exhibited lower water/alcohol selectivity compared to this compound due to excessive acidity accelerating competing hydrolysis . Perfluorophenyl phosphonic acid showed similar limitations, with hydrophobic fluorinated groups reducing compatibility in polar reaction media . The target compound’s branched phosphonophenyl structure balances acidity and steric accessibility, improving selectivity in multi-step reactions .

Acidity and Solubility: Fluorinated derivatives (e.g., perfluorophenyl and –CF3-substituted) exhibit higher acidity (lower pKa) than non-fluorinated analogs but suffer from poor aqueous solubility . this compound has moderate solubility in polar solvents (e.g., DMF, water at high pH) due to its ionic –PO(OH)2 groups .

Thermal Stability :

  • All aryl phosphonic acids decompose above 250°C, but fluorinated variants (e.g., perfluorophenyl) show marginally higher stability due to strong C–F bonds .

Biological Activity

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid], also known by its CAS number 1045720-71-5, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various biological interactions, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid] is C24H21O9P. It contains multiple phenyl groups and phosphonic acid functionalities, which are critical for its biological activities.

PropertyValue
CAS Number1045720-71-5
Molecular FormulaC24H21O9P
Molecular Weight452.39 g/mol
SolubilityWater-soluble

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Phosphonic acids are known for their role in mimicking phosphate groups, which allows them to interfere with biochemical pathways.

  • Inhibition of Enzymatic Activity : Phosphonic acids often act as inhibitors of enzymes such as phosphatases and kinases. This inhibition can lead to altered signaling pathways in cells.
  • Bone Targeting : Compounds containing phosphonic acid groups are known for their affinity to bone tissues, making them potential candidates for osteoporosis treatment.
  • Antimicrobial Properties : Some phosphonic acids exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological implications of phosphonic acid derivatives similar to [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid].

Case Study 1: Antimicrobial Activity

A study demonstrated that phosphonic acid derivatives exhibit significant antimicrobial properties against various bacterial strains. The structural similarity of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid] suggests it may possess similar activities.

Case Study 2: Bone Mineralization

Research has shown that phosphonic acids can promote bone mineralization. In vitro studies indicated that compounds with phosphonate groups enhance osteoblast activity, suggesting potential applications in treating bone-related disorders.

Comparative Analysis with Similar Compounds

To better understand the biological activity of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phosphonic acid], a comparison with other known phosphonic acids is useful.

Compound NameCAS NumberBiological Activity
Alendronate121268-17-5Osteoporosis treatment
Fosfomycin23155-01-7Antibiotic for bacterial infections
Etidronate16679-58-6Osteoporosis treatment

Q & A

Q. What are the established synthetic routes for [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid?

The synthesis typically involves multi-step phosphorylation and aryl coupling reactions. A common approach includes:

  • Suzuki-Miyaura cross-coupling : To assemble the tris(aryl)phenyl backbone using boronic acid derivatives and halogenated precursors .
  • Phosphorylation : Post-coupling, phosphonate groups are introduced via reactions with phosphorus trichloride (PCl₃) followed by hydrolysis (e.g., using HCl/MeOH) to yield phosphonic acid moieties. details analogous phosphorylation steps using silylated intermediates under nitrogen to prevent oxidation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the pure product.

Key Challenges :

  • Competing side reactions during phosphorylation (e.g., over-oxidation or incomplete substitution) require strict control of stoichiometry and reaction time .
  • Steric hindrance from bulky aryl groups necessitates elevated temperatures (80–100°C) for coupling reactions .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ³¹P NMR : Confirms phosphorylation success. Phosphonic acid groups typically resonate at δ = 10–25 ppm, while intermediates (e.g., phosphonates) appear at δ = 20–35 ppm .
  • ¹H/¹³C NMR : Identifies aryl backbone structure and substitution patterns. Aromatic protons appear at δ = 7.0–8.5 ppm, with splitting patterns indicating meta/para substitution .
  • FTIR : Strong P=O stretches near 1150–1250 cm⁻¹ and P–O–C aryl vibrations at 950–1050 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M–H]⁻ ion for phosphonic acid derivatives) .

Q. What are the solubility and stability properties under various conditions?

  • Solubility :
SolventSolubility (mg/mL)ConditionsReference
Water<0.1RT, pH 7
DMSO15–20RT
Ethanol5–1050°C
  • Stability :
  • Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 due to deprotonation of phosphonic acid groups .
  • Degrades at >200°C (TGA data) .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Linker Design : The phosphonic acid groups act as chelating sites for metal ions (e.g., Zr⁴⁺, Ti⁴⁺). demonstrates analogous phosphonic acids forming hybrid materials via sol-gel methods, achieving pore sizes of 2–5 nm .
  • Experimental Optimization :
  • Molar Ratios : A 2:1 (ligand:metal) ratio minimizes uncoordinated metal sites .
  • Post-Synthetic Modification : Functionalize MOFs with co-catalysts (e.g., Ru complexes) to enhance photocatalytic H₂ production .

Q. What strategies mitigate competing side reactions during phosphorylation steps in synthesis?

  • Silylation : Use bis(trimethylsilyl)phosphonite intermediates to protect reactive P–H bonds and reduce oxidation .
  • Low-Temperature Quenching : Rapid cooling after phosphorylation prevents over-reaction .
  • Catalytic Additives : Pd(0) catalysts improve regioselectivity in aryl coupling steps, reducing byproducts .

Q. How to address discrepancies in reported catalytic efficiencies when using this compound in dye-sensitized solar cells (DSSCs)?

  • Contradiction Analysis : Variability in photoconversion efficiency (e.g., 8–12%) arises from:
  • Electrolyte Composition : Co(II/III) redox shuttles () outperform I⁻/I₃⁻, but improper electrolyte pairing causes recombination losses .
  • Dye Anchoring : Phosphonic acid groups bind more strongly to TiO₂ than carboxylates, but uneven monolayer coverage reduces electron injection .
    • Methodological Refinements :
  • Surface Pretreatment : TiO₂ substrates treated with TiCl₄ improve dye adsorption uniformity .
  • Co-Sensitization : Combine with organic dyes (e.g., YD2-o-C8) to broaden light absorption .

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